[(4-Methylbenzamido)methyl](triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylbenzamido)methylphosphanium perchlorate is a complex organic compound that features a phosphonium center. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the phosphonium group makes it a valuable reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzamido)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable benzamido derivative. One common method includes the reaction of triphenylphosphine with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylbenzamido)methylphosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Substituted benzamido derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methylbenzamido)methylphosphanium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions for the formation of alkenes.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methylbenzamido)methylphosphanium perchlorate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as carbonyl groups, facilitating the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in Wittig reactions.
Methyltriphenylphosphonium bromide: Similar structure but with a bromide counterion.
(4-Methoxybenzyl)triphenylphosphonium chloride: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
(4-Methylbenzamido)methylphosphanium perchlorate is unique due to the presence of the benzamido group, which imparts specific reactivity and potential applications in biological systems. Its perchlorate counterion also influences its solubility and stability, making it distinct from other phosphonium salts.
Eigenschaften
CAS-Nummer |
121561-29-3 |
---|---|
Molekularformel |
C27H25ClNO5P |
Molekulargewicht |
509.9 g/mol |
IUPAC-Name |
[(4-methylbenzoyl)amino]methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H24NOP.ClHO4/c1-22-17-19-23(20-18-22)27(29)28-21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-20H,21H2,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
JWGVDAHYRZQNMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.